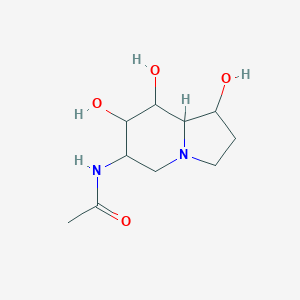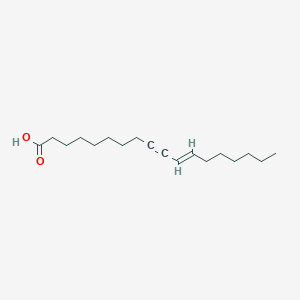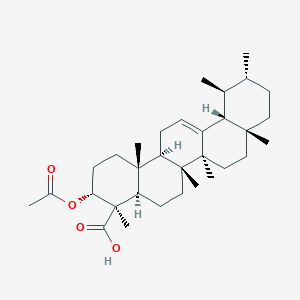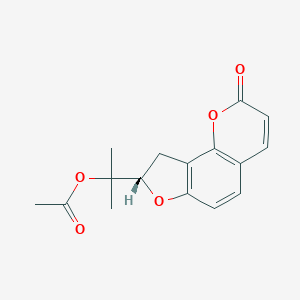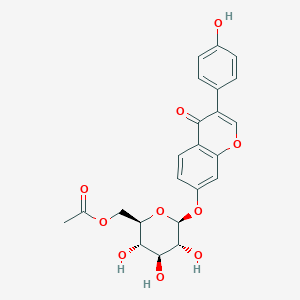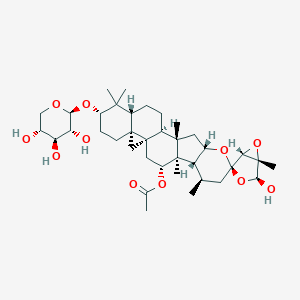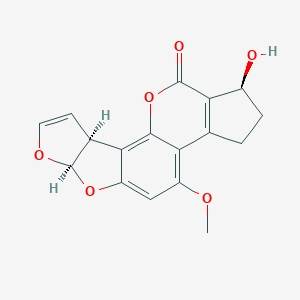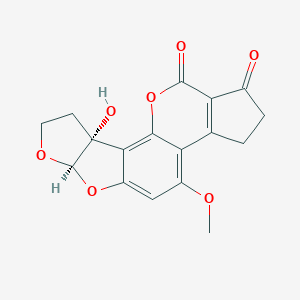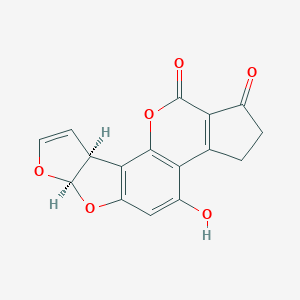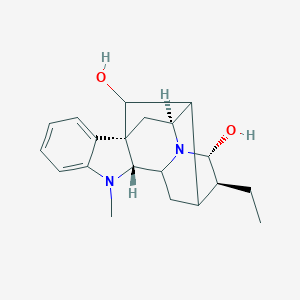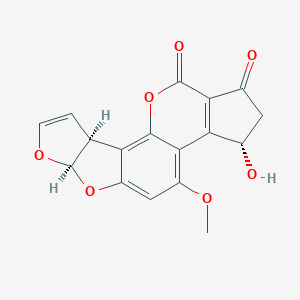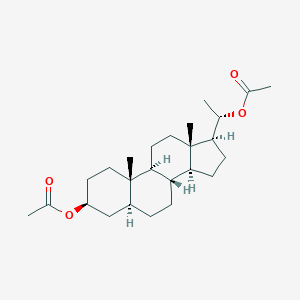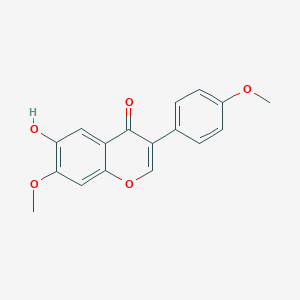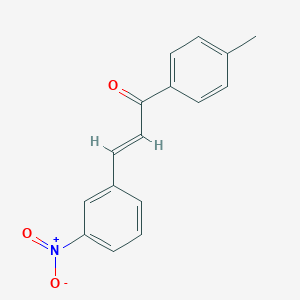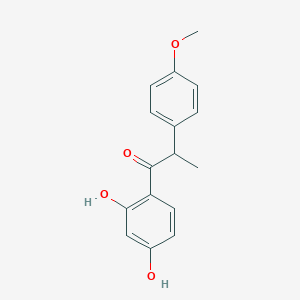
Angolensin
Übersicht
Beschreibung
Angolensin is an isoflavonoid compound commonly found in plants of the Pterocarpus species, such as P. erinaceus and P. indicus, as well as Pericopsis species, like P. elata and P. mooniana . Current research suggests that this naturally occurring metabolite may possess various biological activities, including anti-inflammatory and anticancer properties .
Wissenschaftliche Forschungsanwendungen
Bioactive Metabolite Discovery
Angolensin has been identified as a bioactive metabolite in the bark of the medicinal African plant Pericopsis (Afrormosia) laxiflora. Through bioactivity-guided fractionation using the brine shrimp test, researchers isolated angolensin along with other compounds, highlighting its potential in natural product pharmacology and medicinal chemistry (Tringali, 1995).
Chemoenzymatic Synthesis
The synthesis of angolensin has been a subject of study in chemical research. For instance, angolensin monomethyl ether was prepared via the Friedel and Craft’s reaction, demonstrating the feasibility of synthesizing this compound in the laboratory, which could be crucial for further pharmacological studies (Gupta & Seshadri, 1956).
Medicinal Properties and Pharmacological Potential
Methyl angolensate, a compound related to angolensin, isolated from Entandrophragma angolense, exhibited significant concentration-dependent inhibition of smooth muscle. It was evaluated for its effects on gastrointestinal smooth muscle, hinting at potential applications in treating gastrointestinal disorders (Orisadipe et al., 2001).
Cancer Research
Methyl angolensate has also been studied for its anticancer properties. It was found to induce apoptosis in leukemic cells, which could pave the way for its application in cancer therapy (Chiruvella et al., 2008).
Zukünftige Richtungen
One of the future directions for Angolensin research could be its potential use in the treatment of cancers which co-express ERα and ERβ . Two phytoestrogens, Angolensin and cosmosiin, were identified as ER dimer selective ligands . These molecules were validated using in vitro binding assays and BRET and ERE-luciferase reporter assays . Heterodimer selective concentrations were identified as 10 µM Angolensin and 1 µM cosmosiin .
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJFDRSZSSKOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393892 | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angolensin | |
CAS RN |
642-39-7 | |
| Record name | 1-Propanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Angolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



